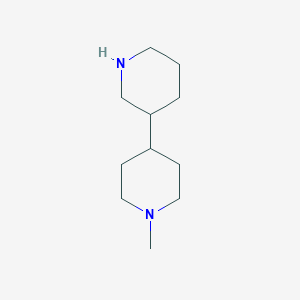

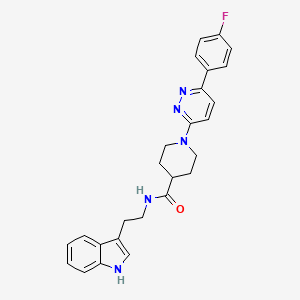

1-Methyl-4-piperidin-3-ylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Methyl-4-piperidin-3-ylpiperidine” is a chemical compound with the CAS Number: 32470-52-3 . It is a synthetic fragment that plays a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .Chemical Reactions Analysis

Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .Scientific Research Applications

Chiral Building Block for Piperidine-Related Alkaloids

1-Methyl-4-piperidin-3-ylpiperidine has been explored as a chiral building block in the synthesis of piperidine-related alkaloids. For instance, Takahata et al. (2002) developed a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a precursor for these alkaloids, employing desymmetrization as a key step (Takahata, Ouchi, Ichinose, & Nemoto, 2002).

Thermochemistry of Methylpiperidines

Ribeiro da Silva et al. (2006) investigated the thermochemical properties of methylpiperidines, including 1-methylpiperidine, to understand their stability and conformational behavior. Their findings provide essential insights into the influence of methyl groups on the piperidine ring (Ribeiro da Silva, Cabral, Gomes, & Gomes, 2006).

Structural Conformation Studies

Lakshminarayana et al. (2010) focused on the structural conformation of a novel piperidine-4-one derivative, providing valuable data on molecular crystallization and conformation, which is crucial for understanding the chemical properties of these compounds (Lakshminarayana et al., 2010).

Synthesis for Dopaminergic Ligands

Penjišević et al. (2016) synthesized new piperidine and piperazine compounds as probes for mapping the dopamine D2 receptor. This research highlights the potential therapeutic applications of this compound derivatives in neuroscience (Penjišević et al., 2016).

Piperidine Derivatives in Cancer Research

Ramalingam et al. (2022) designed and synthesized 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones as potential anti-cancer agents. Their study demonstrates the therapeutic efficacy of piperidine pharmacophore-containing compounds in oncology (Ramalingam et al., 2022).

Safety and Hazards

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

Piperidine derivatives are known to interact with a variety of targets in the body . For instance, some piperidine-containing compounds are primarily kappa-opiate receptor agonists . These receptors play a crucial role in pain perception and response .

Mode of Action

Piperidine derivatives, such as meperidine, are known to act as kappa-opiate receptor agonists . They bind to these receptors and trigger a series of biochemical reactions that result in analgesic effects .

Biochemical Pathways

For instance, Meperidine, a piperidine derivative, is known to affect the opioidergic pathway .

Pharmacokinetics

Piperidine derivatives are generally well-absorbed and distributed throughout the body . They undergo metabolism in the liver and are excreted via the kidneys .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, including analgesic, anti-inflammatory, and antipsychotic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Methyl-4-piperidin-3-ylpiperidine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . .

Properties

IUPAC Name |

1-methyl-4-piperidin-3-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-13-7-4-10(5-8-13)11-3-2-6-12-9-11/h10-12H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTJFVIMWJVEHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2CCCNC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

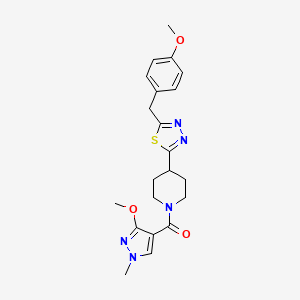

![3-(2,4-dimethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2435782.png)

![3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2435785.png)

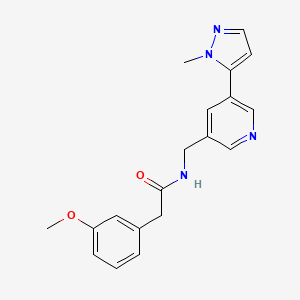

![N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2435793.png)

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-4-cyclopropyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2435797.png)

![3-[(1-Methylpiperidin-3-yl)methyl]aniline](/img/structure/B2435798.png)

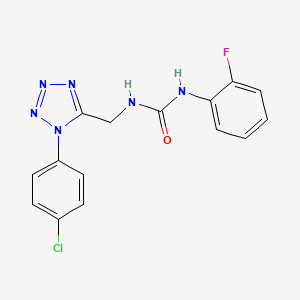

![N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2435801.png)